REACTION_CXSMILES
|
Cl.O1CCOCC1.[F:8][C:9]1([F:30])[CH2:14][CH2:13][CH:12]([CH2:15][N:16]2[CH2:21][CH2:20][CH:19]([NH:22]C(=O)OC(C)(C)C)[CH2:18][CH2:17]2)[CH2:11][CH2:10]1.CO.[OH-].[Na+]>C(OCC)(=O)C>[F:30][C:9]1([F:8])[CH2:10][CH2:11][CH:12]([CH2:15][N:16]2[CH2:17][CH2:18][CH:19]([NH2:22])[CH2:20][CH2:21]2)[CH2:13][CH2:14]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
tert-butyl N-{1-[(4,4-difluorocyclohexyl)methyl]piperidin-4-yl}carbamate
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)CN1CCC(CC1)NC(OC(C)(C)C)=O)F
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentrating
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with ethyl acetate twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layers were dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)CN1CCC(CC1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 419 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |